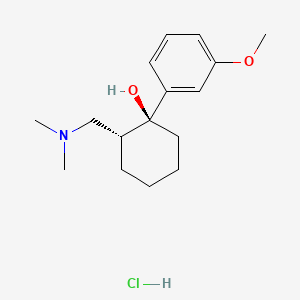

![molecular formula C12H16Si B3342908 Trimethyl[(3-methylphenyl)ethynyl]silane CAS No. 40230-90-8](/img/structure/B3342908.png)

Trimethyl[(3-methylphenyl)ethynyl]silane

説明

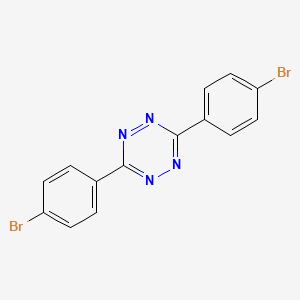

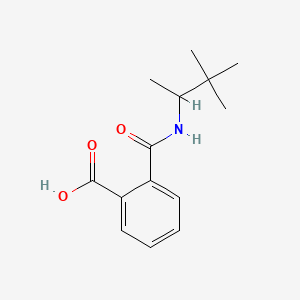

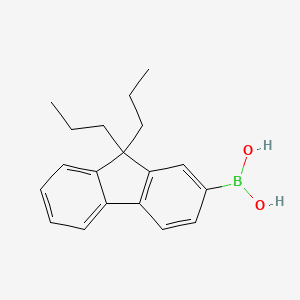

Trimethyl[(3-methylphenyl)ethynyl]silane is a chemical compound with the molecular formula C12H16Si . It has a molecular weight of 188.34 g/mol . The compound is transparent in appearance .

Molecular Structure Analysis

The molecular structure of Trimethyl[(3-methylphenyl)ethynyl]silane consists of 29 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

Trimethyl[(3-methylphenyl)ethynyl]silane has a boiling point of 230ºC and a flash point of 88ºC . It has a density of 0.9 g/cm3 .科学的研究の応用

The synthesis methods of Ethynyltrimethylsilane mainly include direct synthesis and indirect synthesis. The direct synthesis method is usually produced by the reaction of trimethylchlorosilane and acetylene under the action of a catalyst. Indirect synthesis is the reaction of other organosilicon compounds with acetylene or other alkynes .

Organic Synthesis Applications

As an important organic synthesis reagent, Ethynyltrimethylsilane has been widely used in the field of organic synthesis. It can react with a variety of organic compounds, such as addition reaction, substitution reaction, coupling reaction, etc., to generate organic compounds with specific structure and function . For example, it can be added with aldehydes, ketones, and other carbonyl compounds to generate the corresponding enols or ketenes . It can also be substituted with halogenated hydrocarbons to produce silicone compounds with specific substituents .

Drug Research and Development

Ethynyltrimethylsilane shows great potential in drug research and development. Its unique chemical properties allow it to be used in the synthesis of various pharmaceutical compounds .

Materials Science

In the field of materials science, Ethynyltrimethylsilane has shown great potential. Its excellent chemical stability and reactivity make it a valuable component in the creation of new materials .

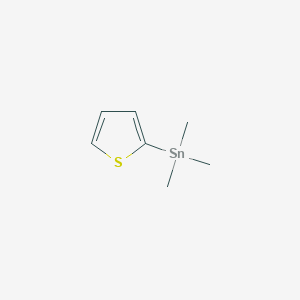

Substrate for Nickel-Catalyzed Cross-Coupling

Ethynyltrimethylsilane acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles .

Preparation of 1,4-Disubstituted 1,2,3-Triazoles

Ethynyltrimethylsilane was used in a microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .

These are just a few of the many applications of Ethynyltrimethylsilane. It has broad application prospects and potential in organic synthesis, materials science, and other fields . In the future, with the continuous development of science and technology and the improvement of environmental awareness, it will play an important role in more fields and make greater contributions to the sustainable development of human society .

作用機序

Target of Action

Trimethyl[(3-methylphenyl)ethynyl]silane is a complex organic compoundIt’s important to note that the identification of a compound’s targets is a complex process that often involves extensive biochemical and molecular biology experiments .

Mode of Action

It has been noted that similar compounds can act as substrates for nickel-catalyzed cross-coupling reactions

Biochemical Pathways

The specific biochemical pathways affected by Trimethyl[(3-methylphenyl)ethynyl]silane are currently unknown. It has been suggested that similar compounds can participate in various chemical reactions, such as the formation of polycarbosilane films via laser-induced polymerization . This suggests that Trimethyl[(3-methylphenyl)ethynyl]silane might also be involved in similar biochemical pathways.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects would require detailed studies at the molecular and cellular levels, including how the compound interacts with its targets and the downstream effects of these interactions .

特性

IUPAC Name |

trimethyl-[2-(3-methylphenyl)ethynyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-11-6-5-7-12(10-11)8-9-13(2,3)4/h5-7,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCHVDAIWZRYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701217 | |

| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl[(3-methylphenyl)ethynyl]silane | |

CAS RN |

40230-90-8 | |

| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

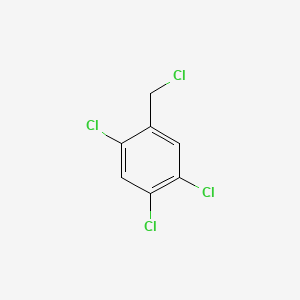

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。